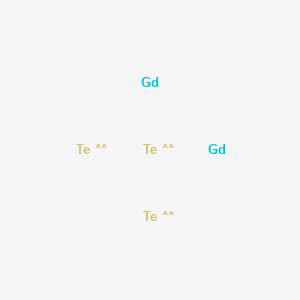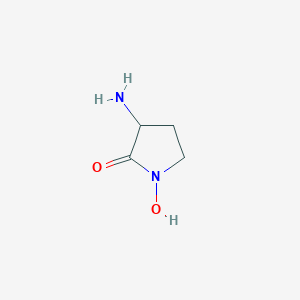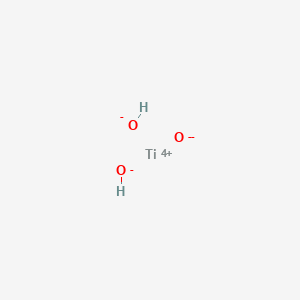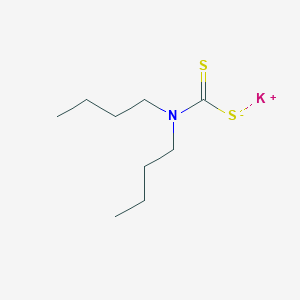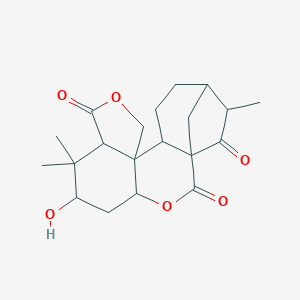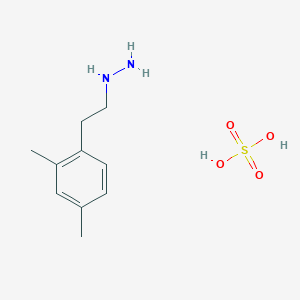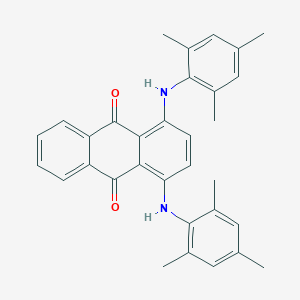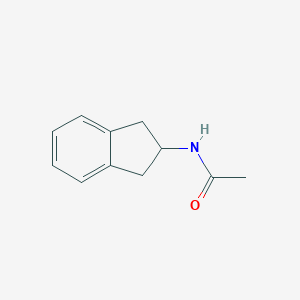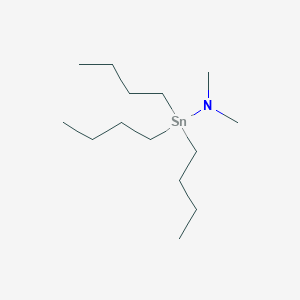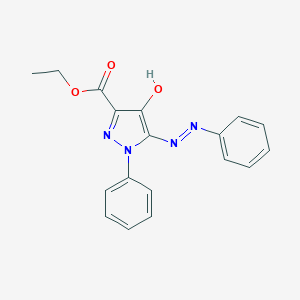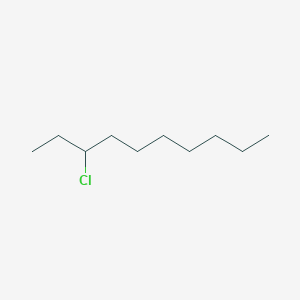
3-Chlorodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorodecane is a colorless liquid organic compound that is used in various scientific research applications. It is an alkyl halide that is commonly used as a starting material for the synthesis of other organic compounds.
作用機序
3-Chlorodecane acts as an alkylating agent, which means it can transfer an alkyl group to a nucleophile. In biological systems, this can lead to the alkylation of DNA, RNA, and proteins, which can result in mutations and cell death. This mechanism of action is exploited in the synthesis of pharmaceuticals and agrochemicals.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Chlorodecane depend on the specific compound being synthesized and the concentration used. In general, 3-Chlorodecane is toxic and can cause irritation to the skin, eyes, and respiratory system. It can also cause liver and kidney damage, and has been shown to be mutagenic and carcinogenic in animal studies.
実験室実験の利点と制限
One advantage of using 3-Chlorodecane in lab experiments is its high reactivity, which allows for efficient synthesis of other organic compounds. However, its toxicity and potential for mutagenicity and carcinogenicity make it a hazardous material to work with, requiring strict safety protocols and disposal procedures.
将来の方向性
Future research on 3-Chlorodecane could focus on developing safer and more efficient synthesis methods, as well as investigating its potential as a pharmaceutical or agrochemical. Additionally, research could be conducted on the toxicological effects of 3-Chlorodecane in humans and the environment, with the goal of developing safer handling and disposal procedures.
合成法
3-Chlorodecane can be synthesized by reacting 1-decanol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields 3-Chlorodecane and hydrogen chloride gas. The reaction can be represented as follows:
1-decanol + SOCl2 + pyridine → 3-Chlorodecane + HCl
科学的研究の応用
3-Chlorodecane is used in various scientific research applications. It is used as a starting material for the synthesis of other organic compounds such as esters, ethers, and amines. It is also used in the synthesis of surfactants, which are used in the production of detergents, emulsifiers, and foaming agents. Additionally, 3-Chlorodecane is used in the synthesis of pharmaceuticals and agrochemicals.
特性
CAS番号 |
1002-11-5 |
|---|---|
製品名 |
3-Chlorodecane |
分子式 |
C10H21Cl |
分子量 |
176.72 g/mol |
IUPAC名 |
3-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 |
InChIキー |
SMVZPOXWOUHGQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)Cl |
正規SMILES |
CCCCCCCC(CC)Cl |
同義語 |
3-Chlorodecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



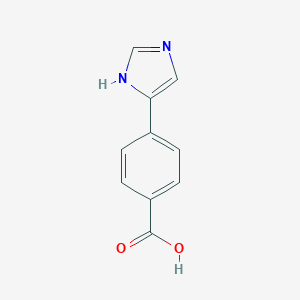
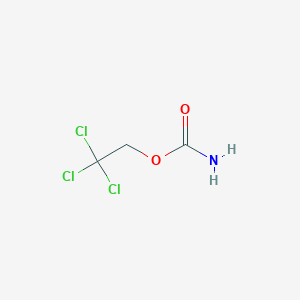
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
